molecular formula C17H27O4P B12620927 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate CAS No. 922186-09-2

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate

Katalognummer: B12620927
CAS-Nummer: 922186-09-2
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: ISIJWGVPVSTPNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate is an organic compound with the molecular formula C17H27O4P This compound is characterized by the presence of a phenyl group attached to a pentenyl chain, which is further linked to a dipropan-2-yl phosphate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate typically involves multi-step organic reactions. One common method involves the reaction of phenylpent-1-en-1-ol with dipropan-2-yl phosphate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and product quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The phenyl group or the phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpent-1-en-1-yl dipropan-2-yl phosphate oxide, while reduction may produce phenylpent-1-en-1-yl dipropan-2-yl alcohol.

Wissenschaftliche Forschungsanwendungen

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenylpent-4-en-1-yne: Similar structure but with a triple bond.

    1-Phenylpent-1-en-3-ol: Contains a hydroxyl group instead of a phosphate group.

    1-Phenylpent-1-en-3-one: Contains a carbonyl group instead of a phosphate group.

Uniqueness

1-Phenylpent-1-en-1-yl dipropan-2-yl phosphate is unique due to the presence of the dipropan-2-yl phosphate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired.

Eigenschaften

CAS-Nummer

922186-09-2

Molekularformel

C17H27O4P

Molekulargewicht

326.4 g/mol

IUPAC-Name

1-phenylpent-1-enyl dipropan-2-yl phosphate

InChI

InChI=1S/C17H27O4P/c1-6-7-13-17(16-11-9-8-10-12-16)21-22(18,19-14(2)3)20-15(4)5/h8-15H,6-7H2,1-5H3

InChI-Schlüssel

ISIJWGVPVSTPNE-UHFFFAOYSA-N

Kanonische SMILES

CCCC=C(C1=CC=CC=C1)OP(=O)(OC(C)C)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.